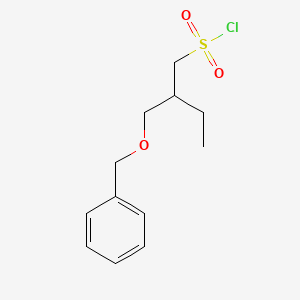

2-((Benzyloxy)methyl)butane-1-sulfonyl chloride

Description

2-((Benzyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzyl-protected ether moiety and a reactive sulfonyl chloride group. This compound is primarily utilized in organic synthesis as a sulfonylation agent, enabling the introduction of sulfonate groups into target molecules. Its structure combines the steric bulk of the benzyloxy-methyl substituent with the electrophilic reactivity of the sulfonyl chloride, making it distinct from simpler sulfonyl chlorides like methanesulfonyl chloride.

Properties

Molecular Formula |

C12H17ClO3S |

|---|---|

Molecular Weight |

276.78 g/mol |

IUPAC Name |

2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C12H17ClO3S/c1-2-11(10-17(13,14)15)8-16-9-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |

InChI Key |

CKGWIEJJIRPSFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)butane-1-ol with thionyl chloride (SOCl₂). The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) under reflux conditions. The general reaction scheme is as follows:

2-((Benzyloxy)methyl)butane-1-ol+SOCl2→2-((Benzyloxy)methyl)butane-1-sulfonyl chloride+HCl+SO2

Industrial Production Methods

On an industrial scale, the production of 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed under oxidative conditions.

Scientific Research Applications

2-((Benzyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The reactivity of 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Functional Group Reactivity

The sulfonyl chloride group in 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation. In contrast, benzoate esters (e.g., Methyl benzoate [CAS 93-58-3], Isopropyl benzoate [CAS 939-48-0]) lack this electrophilic character, as their ester groups participate in hydrolysis or transesterification reactions under basic/acidic conditions but are less reactive toward nucleophilic substitution .

Structural and Steric Effects

Similarly, branched benzoates like 3-Methyl-2-butenyl benzoate [CAS 5205-11-8] exhibit altered solubility and volatility compared to their straight-chain counterparts (e.g., cis-3-Hexenyl benzoate [CAS 25152-85-6]) due to branching .

Physicochemical Properties

| Compound | Functional Group | Reactivity Profile | Key Applications | CAS # |

|---|---|---|---|---|

| 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride | Sulfonyl chloride | High electrophilicity | Organic synthesis | N/A |

| Methyl benzoate | Ester | Hydrolysis/transesterification | Flavoring agents | 93-58-3 |

| Isopropyl benzoate | Branched ester | Low volatility | Solvents/plasticizers | 939-48-0 |

| cis-3-Hexenyl benzoate | Unsaturated ester | Fragrance stability | Perfumery | 25152-85-6 |

Research Findings and Limitations

- Synthetic Utility : The benzyl-protected ether in the target compound enhances stability during storage but requires deprotection steps post-sulfonylation, adding complexity to synthetic workflows.

- Toxicity Data : While benzoate esters (e.g., Phenyl benzoate [CAS 93-99-2]) are generally recognized as safe for consumer products, sulfonyl chlorides are corrosive and require stringent handling protocols .

Biological Activity

2-((Benzyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Sulfonyl chlorides, including 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride, are known to participate in various chemical reactions, particularly nucleophilic substitutions. These reactions can modify biological macromolecules, influencing their activity and interactions within biological systems. The sulfonyl group can enhance the reactivity of the compound towards nucleophiles, which is crucial for its biological activity.

Antioxidant Activity

Recent studies indicate that certain organosulfur compounds activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. Compounds similar to 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride have demonstrated significant antioxidant properties by upregulating antioxidant enzymes such as HO-1 and TrxR in various cell models. This activation helps mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that sulfonyl-containing compounds can also exert anti-inflammatory effects. For instance, they have been reported to suppress the expression of pro-inflammatory markers such as iNOS and COX-2 in microglial cells exposed to lipopolysaccharides (LPS). This suggests that 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride may play a role in managing inflammation-related conditions .

Case Studies

| Study | Compound | Effective Concentration | Biological Activity | Model | Targeted Diseases |

|---|---|---|---|---|---|

| 1 | 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride | 10 µM | Antioxidant, anti-inflammatory | Microglia | Neurodegenerative diseases |

| 2 | Similar organosulfur compounds | EC50 = 346 nM | Neuroprotection | MPTP-induced Parkinson's disease model | Parkinson's disease |

Synthesis and Characterization

The synthesis of 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride involves the reaction of benzyloxy methyl groups with butane-1-sulfonyl chloride. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research Findings

A study published in MDPI highlighted the efficacy of sulfonyl derivatives in activating Nrf2 pathways and their potential neuroprotective effects against oxidative stress-induced damage in neuronal cells. The investigation revealed that these compounds could significantly reduce cell death caused by oxidative agents like hydrogen peroxide .

Moreover, another study focused on the structural modifications of sulfonamide derivatives indicated that specific substituents on the aromatic ring could enhance their biological activity, suggesting that similar modifications could be applied to optimize 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride for improved therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.